1,3-Dithiolane, 2-(2-bromophenyl)-
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Overview
Description
1,3-Dithiolane, 2-(2-bromophenyl)- is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and one carbon atom The compound is a derivative of 1,3-dithiolane, where one of the hydrogen atoms is replaced by a 2-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiolane, 2-(2-bromophenyl)- can be synthesized through the reaction of 2-bromobenzaldehyde with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of 1,3-dithiolane derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolane, 2-(2-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and organolithium reagents are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3-Dithiolane, 2-(2-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dithiolane, 2-(2-bromophenyl)- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. The presence of the 2-bromophenyl group enhances its ability to participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Similar to 1,3-dithiolane but with a six-membered ring.
1,2-Dithiolane: An isomer of 1,3-dithiolane with sulfur atoms in adjacent positions.
1,3-Dithiolane-2-thione: A derivative with a thione group instead of a carbonyl group.
Uniqueness
1,3-Dithiolane, 2-(2-bromophenyl)- is unique due to the presence of the 2-bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
113509-22-1 |
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Molecular Formula |
C9H9BrS2 |
Molecular Weight |
261.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H9BrS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 |
InChI Key |
HQOUJFQRGCDKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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